molecular formula C16H19NO3 B4926895 6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B4926895
M. Wt: 273.33 g/mol
InChI Key: LHKPBRVLFORIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as EACC and is known for its antitumor properties. In

Mechanism of Action

The mechanism of action of EACC involves the inhibition of the enzyme, pyruvate kinase M2 (PKM2), which is essential for cancer cell metabolism. By inhibiting PKM2, EACC disrupts cancer cell metabolism, leading to cell death. EACC has also been shown to inhibit the STAT3 signaling pathway, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
EACC has been shown to have several biochemical and physiological effects. In addition to its antitumor properties, EACC has been shown to have anti-inflammatory and antioxidant effects. EACC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using EACC in lab experiments is its potent antitumor activity against a variety of cancer cell lines. EACC is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of using EACC in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

For EACC research include exploring its use in combination with other anticancer agents and investigating its potential in other fields of research.

Synthesis Methods

The synthesis of EACC involves a series of steps that require the use of various chemical reagents and solvents. The first step involves the reaction of 2-ethylphenylamine with ethyl chloroformate to form the intermediate compound, N-ethyl-2-ethylphenylcarbamate. This intermediate compound is then reacted with cyclohex-2-enone to form the final product, EACC.

Scientific Research Applications

EACC has been extensively studied for its potential applications in cancer research. Several studies have shown that EACC has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. EACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

6-[(2-ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(19)20/h3-7,10,12-13H,2,8-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKPBRVLFORIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Ethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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